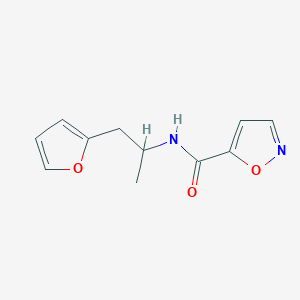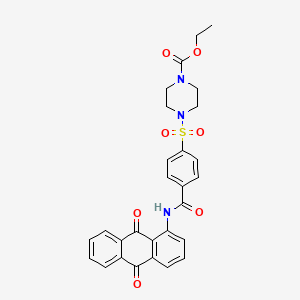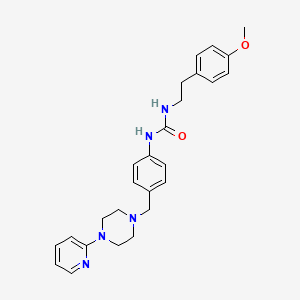![molecular formula C12H12N2O4 B2959552 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid CAS No. 131615-99-1](/img/structure/B2959552.png)
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolopyridine, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . The presence of two carbonyl groups (C=O) and a carboxylic acid group (-COOH) suggests that it may have acidic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyridine core, followed by the introduction of the carbonyl and carboxylic acid groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolo[3,4-b]pyridine moiety, which is a fused ring system containing nitrogen . The compound also contains two carbonyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar groups like carbonyl and carboxylic acid suggests that this compound might have some degree of water solubility .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of saturated heterocycles, which are important in medicinal chemistry. For example, Kivelä et al. (2003) described the preparation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring, which are crucial in drug development (Kivelä, Klika, Szabó, Stájer, & Pihlaja, 2003).
Maillard Reaction Studies : In food chemistry, compounds like 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid are studied for their roles in the Maillard reaction, which is fundamental in understanding food flavor and color. Tressl et al. (1998) investigated the Maillard system to identify major products and their reactivity (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Formation Mechanism in Non-enzymic Browning Reaction : Studies like the one by Milić and Piletić (1984) explored the formation mechanisms of pyrrole, pyrazine, and pyridine derivatives in non-enzymic browning reactions. Such studies provide insights into the complex chemical processes occurring during food preparation and storage (Milić & Piletić, 1984).
Catalytic Synthesis Applications : The compound is also significant in the field of catalytic synthesis. For instance, studies like those by Kang et al. (2015) show its use in the catalytic synthesis of heterocyclic compounds, which are vital in developing new pharmaceuticals (Kang, Richers, Sawicki, & Seidel, 2015).
Synthesis of Substituted Pyrrolopyridinones : Research by Goto et al. (1991) demonstrates the synthesis of various substituted pyrrolopyridinones, showcasing the versatility and importance of this compound in organic synthesis (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991).
Mécanisme D'action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression . They play a significant role in controlling cell division, which makes them a long-standing target in oncology .
Mode of Action
The compound acts as a selective inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their substrate proteins . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal transitions between the different phases of the cell cycle . This can lead to the accumulation of cells in a specific phase, often the G1 phase, and prevent them from dividing .
Pharmacokinetics
Like many other small molecule inhibitors, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability and efficacy .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK activity , leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest , where cells are unable to progress through the cell cycle and divide . This could potentially lead to cell death or senescence, especially in rapidly dividing cells like cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLKCGODHFKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)

![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)

![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2959480.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2959481.png)


![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)


![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)
